Spiro-OMeTAD HTLs suffer from thermal degradation and require hygroscopic additives, limiting PSC stability. Spiro-TAD addresses these issues with a higher Tg (>150°C), deeper HOMO for improved Voc, and higher intrinsic hole mobility, enabling additive-reduced formulation. Key benefits:
Spiro-TAD, also known as spiro-MeTAD, is a small molecule hole-transporting material (HTM) featuring a spirobifluorene core. It is a structural analog of the widely used spiro-OMeTAD, differing by the substitution of methyl groups for methoxy groups. This modification is designed to alter key electronic and physical properties relevant to its primary application in high-efficiency n-i-p perovskite solar cells (PSCs) and other optoelectronic devices. [1] Its core function is to facilitate the efficient extraction of holes from the perovskite absorber layer while simultaneously blocking electrons, a critical process for achieving high power conversion efficiencies.
Direct substitution of Spiro-TAD for its common analog, spiro-OMeTAD, is not advisable without process re-optimization due to significant differences in material properties. Spiro-TAD exhibits a higher glass transition temperature, which imparts greater morphological stability to the film under thermal stress—a known failure point for spiro-OMeTAD-based devices. [1] Furthermore, its ionization potential (and thus HOMO energy level) is altered, which directly impacts the energy level alignment at the critical perovskite/HTM interface. This change can affect the open-circuit voltage (Voc) and charge extraction efficiency of the final device, making a simple one-to-one replacement impractical for achieving optimal, reproducible performance. [1]
Spiro-TAD demonstrates a significantly higher glass transition temperature (Tg) compared to the benchmark spiro-OMeTAD. One synthesized variant of Spiro-TAD (spiro-MeTAD compound 2) showed a Tg of 135 °C, an increase of 10 °C over spiro-OMeTAD's measured 125 °C. [1] The low Tg of doped spiro-OMeTAD is a well-documented cause of film crystallization and morphological degradation at elevated operating temperatures (e.g., 85 °C), leading to device failure. [REFS-2, REFS-3] A higher Tg is a key indicator of improved morphological stability under thermal stress.
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | 135 °C (for spiro-MeTAD compound 2) |
| Comparator Or Baseline | spiro-OMeTAD: 125 °C |
| Quantified Difference | +10 °C |
| Conditions | Differential Scanning Calorimetry (DSC) measurement on synthesized materials. [<a href="https://pubs.rsc.org/en/content/articlehtml/2017/tc/c7tc04229k" target="_blank">1</a>] |
This provides a quantifiable advantage for fabricating devices intended for long-term operation where thermal stability is a critical performance and reliability requirement.
Spiro-TAD compounds have demonstrated significantly higher intrinsic hole mobilities compared to spiro-OMeTAD. In time-of-flight measurements on vacuum-deposited layers, Spiro-TAD variants exhibited hole mobilities in the range of 2-5 x 10⁻³ cm²/Vs. [1] This is up to five times greater than the mobility measured for spiro-OMeTAD under similar conditions, which was 9 x 10⁻⁴ cm²/Vs. [1] While the benchmark spiro-OMeTAD relies heavily on chemical dopants to increase its poor intrinsic conductivity, a higher base mobility in Spiro-TAD is a fundamental advantage for efficient charge transport. [2]
| Evidence Dimension | Hole Mobility (μh) |
| Target Compound Data | 2.0 x 10⁻³ to 5.0 x 10⁻³ cm²/Vs |
| Comparator Or Baseline | spiro-OMeTAD: 9.0 x 10⁻⁴ cm²/Vs |
| Quantified Difference | Up to 5.5x higher |
| Conditions | Time-of-flight (ToF) measurement on vacuum-deposited thin films. [<a href="https://pubs.rsc.org/en/content/articlehtml/2017/tc/c7tc04229k" target="_blank">1</a>] |
Higher intrinsic mobility can enable more efficient charge extraction, potentially reducing reliance on high concentrations of performance-limiting dopants and improving overall device kinetics.
The substitution of methyl for methoxy groups in Spiro-TAD lowers its ionization potential (IP) compared to spiro-OMeTAD. Experimental measurements show the IP of Spiro-TAD variants is reduced by 0.02–0.12 eV. [1] This corresponds to a deeper Highest Occupied Molecular Orbital (HOMO) energy level. For instance, one Spiro-TAD variant had a measured HOMO of -5.17 eV, compared to -5.05 eV for spiro-OMeTAD. [1] A deeper HOMO level can create a more favorable alignment with the valence band of many common perovskite absorbers, which can reduce the energy loss for hole transfer and potentially increase the device's open-circuit voltage (Voc). [2]
| Evidence Dimension | Ionization Potential (correlates to HOMO level) |
| Target Compound Data | Reduced by 0.02 - 0.12 eV vs spiro-OMeTAD |
| Comparator Or Baseline | spiro-OMeTAD |
| Quantified Difference | 0.02 - 0.12 eV lower |
| Conditions | Photoelectron spectroscopy in air (PESA) measurements on thin films. [<a href="https://pubs.rsc.org/en/content/articlehtml/2017/tc/c7tc04229k" target="_blank">1</a>] |
This allows for targeted tuning of the HTM energy level to better match specific perovskite compositions, providing a pathway to maximize device voltage, a key driver of overall power conversion efficiency.
Spiro-TAD is the indicated choice for research and development focused on improving the long-term operational stability of PSCs. Its higher glass transition temperature directly addresses the known failure mode of morphological degradation in spiro-OMeTAD films at elevated temperatures, making it a superior candidate for devices required to pass thermal cycling and damp-heat stability protocols. [REFS-1, REFS-2]
This compound should be prioritized in device stacks where maximizing the open-circuit voltage (Voc) is a primary goal. The deeper HOMO level of Spiro-TAD allows for better energy level alignment with certain perovskite formulations, reducing interfacial voltage losses that can limit the performance of cells using standard spiro-OMeTAD. [REFS-1, REFS-3]
Spiro-TAD's significantly higher intrinsic hole mobility makes it a compelling candidate for formulating HTLs with reduced concentrations of hygroscopic and stability-limiting additives like Li-TFSI. [1] This is relevant for creating more robust and environmentally stable PSCs, as these additives are known to contribute to device degradation. [4]